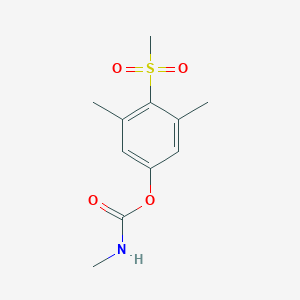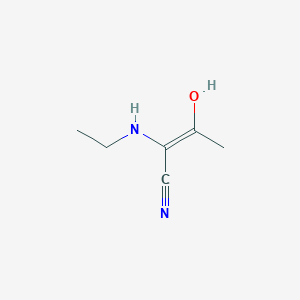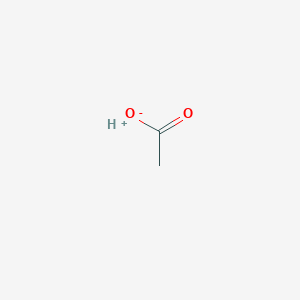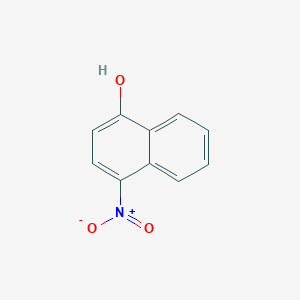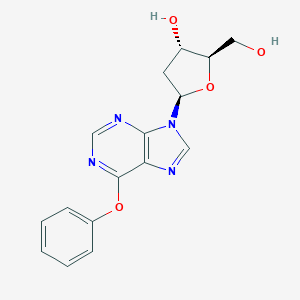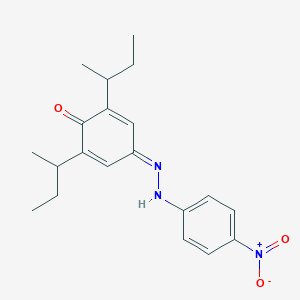
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol, also known as Sudan IV, is a synthetic dye commonly used in research laboratories. It belongs to the azo dye family and is characterized by its bright red color. Sudan IV has been widely used in various scientific applications due to its unique chemical properties, including its ability to bind to lipids and proteins.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is not fully understood, but it is thought to bind to lipids and proteins through hydrophobic interactions. Specifically, the hydrophobic tail of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is thought to insert into the hydrophobic core of lipid droplets or protein structures, resulting in a stable complex.
Effets Biochimiques Et Physiologiques
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can induce apoptosis in cancer cells, likely through disruption of lipid metabolism. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been shown to have anti-inflammatory effects in animal models, likely through inhibition of NF-κB signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is its bright red color, which allows for easy visualization of stained samples. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is relatively inexpensive and easy to use. However, there are some limitations to its use. 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is not specific to any particular lipid or protein, meaning that it may bind to non-target structures. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can be toxic to cells at high concentrations, limiting its use in certain assays.
Orientations Futures
There are several potential future directions for research involving 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV. One area of interest is the development of more specific lipid and protein stains, which would allow for more precise detection of these molecules in cells and tissues. Additionally, there is interest in exploring the anti-cancer and anti-inflammatory effects of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV in more detail, with the goal of developing new therapeutic agents. Finally, there is interest in exploring the potential toxic effects of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV, particularly in the context of environmental exposure.
Méthodes De Synthèse
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can be synthesized through a series of chemical reactions, starting with the condensation of 4-nitroaniline and 2,6-di-sec-butylphenol. The resulting intermediate is then diazotized and coupled with a second molecule of 2,6-di-sec-butylphenol to form the final product.
Applications De Recherche Scientifique
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used in a variety of scientific applications, including lipid staining, protein detection, and cell viability assays. Its ability to bind to lipids has made it a popular choice for staining lipid droplets in cells and tissues. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used to detect the presence of proteins in polyacrylamide gels, as it can bind to hydrophobic amino acid residues. Finally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used in cell viability assays, as it can penetrate cell membranes and stain dead cells.
Propriétés
Numéro CAS |
111850-24-9 |
|---|---|
Nom du produit |
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol |
Formule moléculaire |
C20H25N3O3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2,6-di(butan-2-yl)-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-5-13(3)18-11-16(12-19(20(18)24)14(4)6-2)22-21-15-7-9-17(10-8-15)23(25)26/h7-14,24H,5-6H2,1-4H3 |
Clé InChI |
NYEUYHYXILSRFC-UHFFFAOYSA-N |
SMILES isomérique |
CCC(C)C1=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C=C(C1=O)C(C)CC |
SMILES |
CCC(C)C1=CC(=CC(=C1O)C(C)CC)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCC(C)C1=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C=C(C1=O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)


![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
